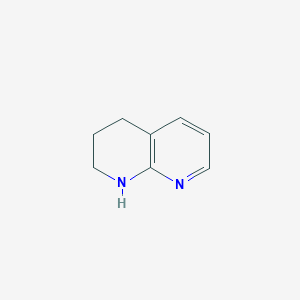

1,2,3,4-Tetrahydro-1,8-naphthyridine

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZVGQCBSJLDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516325 | |

| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-87-5 | |

| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2,3,4-Tetrahydro-1,8-Naphthyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1,2,3,4-tetrahydro-1,8-naphthyridine, a crucial scaffold in medicinal chemistry. The document details the prevalent synthetic strategies, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for key reactions. Furthermore, it elucidates the biological context of these molecules through signaling pathway diagrams, offering insights for drug development professionals.

Introduction

The this compound core is a privileged heterocyclic motif found in a variety of biologically active compounds. Its structural rigidity and ability to act as a bioisostere for functionalities like the guanidinium group of arginine have made it a valuable component in the design of therapeutic agents. Derivatives of this scaffold have shown promise as integrin antagonists and inhibitors of the human serotonin transporter (hSERT), highlighting their potential in treating conditions ranging from fibrosis to depression.[1][2][3] This guide focuses on the primary synthetic methodologies for accessing this important chemical entity.

The most common and well-established approach to the synthesis of this compound involves a two-step sequence:

-

Synthesis of the aromatic 1,8-naphthyridine core: This is typically achieved through the Friedländer annulation reaction.

-

Reduction of the 1,8-naphthyridine core: This subsequent step involves the selective hydrogenation of one of the pyridine rings to yield the desired tetrahydro derivative.

Synthesis of the 1,8-Naphthyridine Core: The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are key starting materials. Various catalytic systems and reaction conditions have been developed to improve the efficiency and environmental footprint of this reaction.

Experimental Protocol: A Greener Friedländer Synthesis in Water

This protocol is adapted from a method that utilizes water as a solvent and choline hydroxide as a biocompatible, ionic liquid catalyst.

Materials:

-

2-aminonicotinaldehyde

-

Active methylene compound (e.g., acetone, cyclopentanone)

-

Choline hydroxide (ChOH)

-

Water (H₂O)

-

Ethyl acetate

-

Nitrogen gas

Procedure:

-

In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5-1.5 mmol).

-

Add 1 mL of water to the flask and commence stirring.

-

Introduce choline hydroxide (1 mol%) to the reaction mixture.

-

Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to 50 °C and continue stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 6-12 hours), allow the mixture to cool to room temperature.

-

Extract the product with ethyl acetate (40 mL) and water (10 mL).

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data for Friedländer Synthesis

The following table summarizes the quantitative data for the synthesis of various 1,8-naphthyridine derivatives using the environmentally benign choline hydroxide-catalyzed method in water.

| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | 99 |

| 2 | Cyclopentanone | 2,3-Cyclopenteno-1,8-naphthyridine | 8 | 97 |

| 3 | Cyclohexanone | 2,3-Cyclohexeno-1,8-naphthyridine | 8 | 98 |

| 4 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 10 | 95 |

| 5 | 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][4][5]naphthyridine | 10 | 92 |

Reduction of 1,8-Naphthyridine to this compound

The selective reduction of one of the pyridine rings of the 1,8-naphthyridine scaffold is a critical step in obtaining the desired 1,2,3,4-tetrahydro derivative. This transformation is most commonly achieved through catalytic hydrogenation or transfer hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. Various catalysts, including platinum, palladium, and ruthenium-based systems, have been employed for this purpose. Asymmetric hydrogenation using chiral catalysts can also afford enantiomerically enriched products.[1]

This protocol describes the asymmetric hydrogenation of a 2,7-disubstituted 1,8-naphthyridine using a chiral ruthenium catalyst.

Materials:

-

2,7-Disubstituted-1,8-naphthyridine

-

[RuCl₂(benzene)]₂

-

(S)-Xyl-BINAP

-

Dry N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a glovebox, a mixture of [RuCl₂(benzene)]₂ (0.01 mmol) and (S)-Xyl-BINAP (0.02 mmol) in dry DMF (1.0 mL) is heated at 100 °C for 30 minutes. The solvent is then removed under vacuum.

-

Hydrogenation: To the prepared catalyst, add the 2,7-disubstituted-1,8-naphthyridine (0.2 mmol) and methanol (2.0 mL).

-

Place the reaction vessel in an autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas (50 atm).

-

Stir the reaction mixture at 50 °C for 12-24 hours.

-

After cooling to room temperature, carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The product can be purified by column chromatography on silica gel.

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to the use of high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a transition metal catalyst. Indoline and isopropanol are common hydrogen donors.

This protocol details the transfer hydrogenation of a 2-substituted-1,8-naphthyridine using an iridium catalyst and indoline as the hydrogen source.

Materials:

-

2-Substituted-1,8-naphthyridine

-

2-Methylindoline

-

[Cp*IrCl₂]₂

-

tert-Amyl alcohol

-

Nitrogen gas

Procedure:

-

In a Schlenk tube under a nitrogen atmosphere, combine the 2-substituted-1,8-naphthyridine (0.2 mmol), 2-methylindoline (0.3 mmol), and [Cp*IrCl₂]₂ (1 mol%).

-

Add tert-amyl alcohol (1.0 mL) to the mixture.

-

Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 16 hours.

-

After cooling to room temperature, concentrate the reaction mixture under vacuum.

-

The product can be purified by preparative thin-layer chromatography or column chromatography.

Quantitative Data for Reduction of 1,8-Naphthyridines

The following table provides a comparative summary of various methods for the reduction of 1,8-naphthyridine derivatives.

| Entry | Substrate | Method | Catalyst | H₂ Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2,7-Diphenyl-1,8-naphthyridine | Asymmetric Hydrogenation | [RuCl₂(benzene)]₂ / (S)-Xyl-BINAP | H₂ (50 atm) | MeOH | 50 | 24 | >95 | 99 |

| 2 | 2-Phenyl-1,8-naphthyridine | Transfer Hydrogenation | [Cp*IrCl₂]₂ | 2-Methylindoline | t-Amyl alcohol | 110 | 16 | 68 | N/A |

| 3 | 2,7-Dimethyl-1,8-naphthyridine | Metal-free Hydrogenation | B(C₆F₅)₃ / tBu₃P | H₂ (40 atm) | Toluene | 100 | 24 | 98 | N/A |

| 4 | 1,8-Naphthyridine | Catalytic Hydrogenation | Pt₂O | H₂ | Methanolic HCl | RT | - | - | N/A |

Biological Context and Signaling Pathways

This compound derivatives have emerged as significant scaffolds in drug discovery due to their interaction with key biological targets. Their ability to mimic the guanidinium group of arginine allows them to function as antagonists for integrins, particularly αvβ3. Furthermore, certain derivatives have been identified as inhibitors of the human serotonin transporter (hSERT).

Integrin αvβ3 Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is involved in various physiological and pathological processes, including angiogenesis, tumor metastasis, and fibrosis.[2] Antagonists of αvβ3 can disrupt these processes. The binding of a this compound-based antagonist to αvβ3 can inhibit downstream signaling cascades.

Caption: Inhibition of Integrin αvβ3 signaling by a this compound antagonist.

Human Serotonin Transporter (hSERT) Inhibition

The human serotonin transporter is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. It is a primary target for many antidepressant medications. Small molecule inhibitors can block the function of hSERT, leading to an increase in the extracellular concentration of serotonin. Some this compound derivatives have been shown to act as allosteric inhibitors of hSERT.

Caption: Mechanism of hSERT inhibition by a this compound derivative.

Conclusion

The synthesis of this compound is a well-documented process, with the Friedländer annulation followed by reduction being the most reliable and versatile route. The development of greener synthetic methods and efficient catalytic systems for the reduction step has made this valuable scaffold more accessible for research and development. The demonstrated biological activities of its derivatives, particularly as integrin antagonists and hSERT inhibitors, underscore the importance of this heterocyclic core in the ongoing quest for novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals working with this promising class of compounds.

References

- 1. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. αvβ3 and α5β1 integrin recycling pathways dictate downstream Rho kinase signaling to regulate persistent cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism for the Allosteric Inhibition of the Human Serotonin Transporter by Antidepressant Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of 1,2,3,4-Tetrahydro-1,8-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile backbone for a wide array of pharmacologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, enabling targeted interactions with various biological macromolecules. The mechanism of action of compounds incorporating this scaffold is not singular; rather, it is dictated by the specific substitutions on the naphthyridine ring system. This guide provides an in-depth exploration of the primary, well-characterized mechanisms of action for key classes of this compound derivatives, complete with quantitative data, experimental protocols, and visual representations of the associated signaling pathways.

Arginine Mimetics and Integrin Inhibition

The this compound core is frequently employed as a bioisostere for the guanidinium group of arginine. This application is particularly prominent in the design of Arg-Gly-Asp (RGD) peptide mimetics that target integrins, a family of transmembrane receptors crucial for cell adhesion and signaling.

The partially saturated pyridine ring of the tetrahydro-1,8-naphthyridine moiety reduces the basicity compared to arginine (pKa ≈ 7 vs. 13.8), which can lead to improved pharmacokinetic properties such as enhanced cell permeability.[1] Despite the lower basicity, the spatial arrangement of nitrogen atoms allows it to replicate the "side-on" salt-bridge binding interaction that arginine's guanidinium group forms with aspartic acid residues within the integrin binding pocket.[1]

By mimicking this critical interaction, these compounds can act as competitive antagonists of integrins, such as αvβ3, αvβ5, and α5β1, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and survival. This mechanism is particularly relevant in the context of anti-angiogenic and anti-fibrotic therapies.

Quantitative Data: Integrin Inhibition

| Compound Class | Target Integrin | Assay Type | Potency (IC50/Ki) | Reference |

| Tetrahydro-1,8-naphthyridine-based RGD mimetics | αv Integrins | Not Specified | Not Specified | [1] |

Experimental Protocols

Horner-Wadsworth-Emmons-based Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as Arginine Mimetics

This protocol outlines a three-step synthetic sequence to produce the core structures for integrin inhibitors.[1]

-

Horner-Wadsworth-Emmons Olefination: A phosphonate is reacted with an aldehyde to form an alkene. The specific conditions involve using a base like potassium tert-butoxide (KOt-Bu) in a solvent such as tetrahydrofuran (THF) at 0 °C.[1]

-

Diimide Reduction: The resulting alkene is reduced to an alkane.

-

Global Deprotection: Protecting groups are removed to yield the final amine. This is often achieved using a strong acid like 7.4 M HCl at elevated temperatures (100 °C).[1]

This synthetic route is notable for its high yields (63-83% over three steps) and the avoidance of column chromatography, making it suitable for large-scale synthesis.[1]

Signaling Pathway Diagram

Caption: Inhibition of integrin signaling by a this compound-based RGD mimetic.

HIV-1 Integrase Inhibition

Derivatives of the broader naphthyridine family, including structures conceptually related to the tetrahydro-1,8-naphthyridine core, are potent inhibitors of HIV-1 integrase. This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The inhibition can occur through two distinct mechanisms:

a) Active Site Inhibition: Compounds featuring an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide or a 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine pharmacophore act as integrase strand transfer inhibitors (INSTIs).[2][3] Their mechanism involves the chelation of divalent metal cations (typically Mg²⁺) within the enzyme's active site.[2][3] This metal chelation is critical for the catalytic activity of the integrase, and its disruption prevents the strand transfer step of viral DNA integration.

b) Allosteric Inhibition: A distinct class of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has been identified as allosteric inhibitors of HIV-1 integrase.[4] These compounds do not bind to the active site but rather to the interface between the integrase and the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for the tethering of the pre-integration complex to the host chromatin. By disrupting this interaction, these allosteric inhibitors prevent the proper integration of the viral DNA.

Quantitative Data: HIV-1 Integrase Inhibition

| Compound | Mechanism | Assay | Potency | Reference |

| L-870,810 | Active Site Inhibition | Antiviral Activity | Potent | [2] |

| 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives | Allosteric Inhibition | Anti-HIV-1 Activity | Active in cell culture | [4] |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay is used to evaluate the inhibitory activity of compounds against the catalytic step of DNA integration.

-

Reaction Mixture Preparation: Recombinant HIV-1 integrase is incubated with a labeled model DNA substrate that mimics the viral DNA terminus.

-

Inhibitor Addition: The test compound (e.g., L-870,810) is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The strand transfer reaction is initiated by the addition of a target DNA substrate and the required metal cofactor (Mg²⁺ or Mn²⁺).

-

Quenching and Analysis: The reaction is stopped after a defined period, and the products are separated by gel electrophoresis and quantified to determine the extent of inhibition.

Signaling Pathway Diagrams

Caption: Active site inhibition of HIV-1 integrase by a naphthyridine carboxamide derivative.

Caption: Allosteric inhibition of the HIV-1 integrase-LEDGF/p75 interaction.

Modulation of G-Protein Coupled Receptors (GPCRs)

The tetrahydro-naphthyridine scaffold has also been incorporated into ligands that modulate the activity of G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptors and beta-adrenergic receptors.

a) Negative Allosteric Modulation of mGlu2: Tetrahydro-1,7-naphthyridine-2-carboxamides have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).[5] These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event induces a conformational change in the receptor that reduces its affinity for and/or its response to glutamate, thereby dampening the downstream signaling cascade which involves the inhibition of adenylyl cyclase and the modulation of ion channels.[5]

b) Beta-Adrenergic Receptor Antagonism: Certain 1,8-naphthyridine derivatives have been shown to act as antagonists at β1 and β2-adrenergic receptors.[6] They competitively block the binding of endogenous catecholamines like epinephrine and norepinephrine. This action inhibits the isoproterenol-induced phosphorylation of phospholamban, a key regulator of cardiac muscle contractility, and can also inhibit forskolin-stimulated cAMP production.[6]

Quantitative Data: GPCR Modulation

| Compound Class | Target | Mechanism | Assay | Potency | Reference |

| Tetrahydro-1,7-naphthyridine-2-carboxamides | mGlu2 | NAM | GIRK dose-response assays | High affinity and selectivity | [5] |

| 1,8-Naphthyridine derivatives | β1/β2-adrenergic receptors | Antagonist | Inhibition of isoproterenol-induced PLB phosphorylation | 30 µM (Compound 9) | [6] |

Experimental Protocols

In Vitro Autoradiography for mGlu2 Target Engagement

This protocol is used to confirm the specific binding of a radiolabeled ligand to its target receptor in tissue sections.[5]

-

Tissue Preparation: Brain sections from rats are prepared and mounted on slides.

-

Radioligand Incubation: The sections are incubated with a solution containing the ¹¹C-labeled tetrahydro-naphthyridine derivative (e.g., [¹¹C]14a).

-

Blocking Experiment (for specificity): In a parallel experiment, sections are pre-incubated with a high concentration of a non-radiolabeled mGlu2 ligand (either the same compound or a known selective ligand) to saturate the receptors before adding the radioligand.

-

Washing and Imaging: The sections are washed to remove unbound radioligand, dried, and exposed to a phosphor imaging plate or film to visualize the distribution and density of binding. A significant reduction in signal in the blocked sections confirms specific binding to mGlu2.

Signaling Pathway Diagram

Caption: Negative allosteric modulation of the mGlu2 receptor by a tetrahydro-naphthyridine derivative.

Other Notable Mechanisms

The versatility of the 1,8-naphthyridine scaffold extends to several other biological targets:

-

Antimicrobial Activity: Many 1,8-naphthyridine derivatives, including the foundational quinolone antibiotic nalidixic acid, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

-

Anticancer Activity: Certain derivatives exhibit anticancer properties through various mechanisms, including the inhibition of kinases like Fibroblast Growth Factor Receptor (FGFR) and the induction of apoptosis in cancer cells.[7]

-

Anti-mycobacterial Activity: 1,8-Naphthyridine-3-carbonitrile analogues have shown promise as anti-tuberculosis agents by targeting the enoyl-ACP reductase (InhA), an enzyme critical for mycolic acid biosynthesis in Mycobacterium tuberculosis.[8]

Conclusion

The this compound core is not associated with a single mechanism of action but is a highly adaptable scaffold that can be chemically modified to target a diverse range of biological entities. Its utility as an arginine mimetic for integrin inhibition, a pharmacophore for HIV-1 integrase inhibition, and a modulator of GPCRs highlights its significance in modern drug discovery. The specific mechanism of any given derivative is a direct consequence of its unique substitution pattern, which must be individually characterized to understand its pharmacological profile. This guide serves as a foundational resource for researchers aiming to leverage this privileged structure in the development of novel therapeutics.

References

- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 1,2,3,4-Tetrahydro-1,8-naphthyridine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives. Due to the limited availability of public spectroscopic data for the unsubstituted parent compound, this document focuses on closely related, well-characterized analogues. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers valuable insights for the identification and characterization of this important heterocyclic scaffold.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of this compound. This information is crucial for comparative analysis and structural elucidation in research and development settings.

Table 1: ¹H NMR Spectroscopic Data for 7-Substituted this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| 7-(2-(Azetidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine [1] | CDCl₃ | 7.04 (d, J = 7.3 Hz, 1H), 6.33 (d, J = 7.3 Hz, 1H), 4.81 (br s, 1H), 3.38 (t, J = 5.4 Hz, 2H), 3.08 (dd, J = 10.8, 7.4 Hz, 1H), 2.98–2.83 (m, 2H), 2.67 (t, J = 6.4 Hz, 2H), 2.54 (td, J = 8.1, 2.9 Hz, 2H), 2.48 (dd, J = 11.0, 7.6 Hz, 1H), 2.37 (br s, 1H), 2.09–1.85 (m, 4H), 1.70 (q, J = 7.8 Hz, 2H), 1.35 (dq, J = 12.2, 7.7 Hz, 1H) |

Table 2: ¹³C NMR Spectroscopic Data for 7-Substituted this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 7-(2-(Azetidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine [1] | CDCl₃ | 158.3, 155.7, 136.6, 113.1, 111.1, 53.1, 46.8, 41.6, 39.5, 37.0, 34.7, 32.6, 26.3, 21.5 |

Table 3: IR and Mass Spectrometry Data for 7-Substituted this compound Derivatives

| Compound | IR (neat, cm⁻¹) | Mass Spectrometry (LC-MS/HRMS) |

| 7-(2-(Azetidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine [1] | 3253, 2926, 2855, 1599 | LC-MS (HpH): 0.75 min (232) ([M+H]⁺, 100% purity a/a); HRMS: calculated for C₁₄H₂₂N₃⁺ ([M+H]⁺) 232.1808, found 232.1816 |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound derivatives. These methodologies can be adapted for the analysis of new analogues.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2] Data processing involves Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are often acquired using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid or oil samples. The spectra are typically recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Low-resolution mass spectra are commonly obtained using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). High-resolution mass spectra (HRMS) for accurate mass measurements are also performed using ESI coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm elemental composition.[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.

Caption: General workflow for synthesis and spectroscopic analysis.

References

The Chemistry of 1,2,3,4-Tetrahydro-1,8-naphthyridine: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and its ability to serve as a bioisostere for arginine have made it a cornerstone in the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and pharmacological applications of the this compound core, with a focus on its role in the development of novel therapeutics.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, each with its own advantages and limitations.

Classical Approaches:

A common and long-standing method involves the Friedländer annulation of a 2-aminonicotinaldehyde with a ketone to form the aromatic 1,8-naphthyridine ring system.[1] Subsequent hydrogenation of the pyridine ring affords the desired this compound. While effective, this method often requires harsh reaction conditions and may suffer from limited functional group tolerance and regioselectivity.[1]

Modern Synthetic Methodologies:

More contemporary approaches offer milder reaction conditions and greater control over substitution patterns.

-

Horner-Wadsworth-Emmons (HWE) Olefination: A notable and efficient method involves a Horner-Wadsworth-Emmons reaction of a phosphonate-functionalized this compound with an aldehyde.[1] This approach is particularly useful for introducing diverse side chains at the 7-position.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, are powerful tools for the synthesis and functionalization of the 1,8-naphthyridine scaffold. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

-

Photoredox Catalysis: Emerging strategies utilizing photoredox catalysis have enabled the synthesis of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines from readily available primary amines. This approach involves a hydroaminoalkylation of halogenated vinylpyridines followed by an intramolecular SNAr N-arylation.

-

Double Sonogashira Reactions and Chichibabin Cyclization: The synthesis of certain this compound fragments has been accomplished through a sequence of double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by a Chichibabin cyclization.

The following diagram illustrates a generalized workflow for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines via the Horner-Wadsworth-Emmons approach.

Reactivity of the this compound Core

The this compound scaffold possesses two distinct nitrogen atoms, allowing for selective functionalization. The secondary amine in the saturated ring is nucleophilic and can readily undergo a variety of transformations.

-

N-Alkylation and N-Acylation: The N1 nitrogen can be functionalized through standard N-alkylation and N-acylation reactions. These reactions provide a straightforward means of introducing a wide range of substituents, which can be crucial for modulating the pharmacological properties of the molecule.

-

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the N1 nitrogen with aryl halides, providing access to N-aryl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.

-

Functionalization of the Pyridine Ring: The pyridine ring can be functionalized through various methods, including electrophilic aromatic substitution, although the electron-deficient nature of the ring can make this challenging. More commonly, functional groups are introduced at the synthesis stage or through cross-coupling reactions if a suitable handle (e.g., a halogen) is present on the aromatic ring.

Pharmacological Activity and Therapeutic Applications

Derivatives of 1,8-naphthyridine exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system.[2][3][4] The this compound core is particularly prominent as an arginine mimetic in the design of integrin inhibitors.[1]

Integrin Antagonists:

Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for many integrins.[1] this compound derivatives have been successfully employed as RGD mimetics to develop potent and selective integrin antagonists, particularly for αvβ3 and αvβ6 integrins.[1] These antagonists have therapeutic potential in a range of diseases, including fibrosis and cancer.

The following diagram depicts a simplified integrin signaling pathway and the mechanism of action of this compound-based RGD mimetics.

Quantitative Biological Data

The following table summarizes available quantitative data for this compound derivatives and structurally related compounds.

| Compound/Derivative Class | Target | Activity (IC50) | Reference |

| 1,8-Naphthyridine derivatives | Carbonic Anhydrase-II | 0.44 ± 0.19 µM | [5] |

| 1,8-Naphthyridine derivatives | Carbonic Anhydrase-IX | 0.11 ± 0.03 µM | [5] |

| 1,8-Naphthyridine derivatives | Carbonic Anhydrase-XII | 0.32 ± 0.07 µM | [5] |

| 1,8-Naphthyridine derivatives | Tissue-nonspecific alkaline phosphatase (b-TNAP) | 0.122 ± 0.06 µM | [5] |

| 1,8-Naphthyridine derivatives | Calf-intestinal alkaline phosphatase (c-IAP) | 0.107 ± 0.02 µM | [5] |

| 1,2,3,4-Tetrahydroquinoline derivatives | αVβ3 Integrin | Significant antagonist activity | [6] |

Note: Data for some entries are for the broader class of 1,8-naphthyridines or closely related scaffolds, as specific quantitative data for this compound derivatives is limited in publicly available literature.

Experimental Protocols

Synthesis of Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate

-

Step 1: Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate: To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.46 g, 9.85 mmol) in THF (35 mL) at room temperature was added diethyl chlorophosphate (1.70 mL, 11.76 mmol). Then, isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol) was added dropwise over 5 minutes. After 5 minutes, the reaction was quenched slowly with saturated NH4Cl (45 mL). The phases were separated, and the aqueous phase was extracted with ethyl acetate (2 x 40 mL). The combined organic phases were washed with brine (100 mL), passed through a hydrophobic frit, and concentrated in vacuo.

-

Step 2: Synthesis of Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate: To a stirred solution of diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate (4.74 g, 15.51 mmol) in THF (62 mL) under a nitrogen atmosphere at -42 °C, was added s-BuLi (1.4 M in cyclohexane, 33 mL, 46.2 mmol). The reaction mixture was stirred for 1 hour, then quenched with saturated NH4Cl (15 mL) and diluted with ethyl acetate (10 mL). The phases were separated, and the aqueous phase was extracted with ethyl acetate (2 x 20 mL). The combined organic phases were passed through a hydrophobic frit and concentrated in vacuo to afford the title compound.

General Procedure for Horner-Wadsworth-Emmons Olefination

To a stirred solution of diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate (0.50 mmol) and the desired aldehyde (1.5 mmol) in THF (10 mL) under a nitrogen atmosphere at 0 °C, was added potassium tert-butoxide (1 M in THF, 1.8 mL, 1.8 mmol) dropwise. The reaction mixture was stirred for 5-10 minutes and then quenched with saturated NH4Cl (10 mL). The phases were separated, and the organic phase was extracted with ethyl acetate (2 x 15 mL). The combined organic phases were passed through a hydrophobic frit and concentrated in vacuo. The residue can be further purified by chromatography if necessary.

Conclusion

The this compound scaffold continues to be a valuable and versatile platform in drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical properties and its ability to act as a key pharmacophore in targeting a range of biological targets, ensures its continued importance in the development of novel therapeutics. Further exploration of its synthetic diversification and biological activities will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 5. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydroquinoline-containing alphaVbeta3 integrin antagonists with enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,3,4-Tetrahydro-1,8-Naphthyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a valuable building block in the design of novel therapeutic agents across a wide range of disease areas. This technical guide provides an in-depth overview of the synthesis, pharmacological activities, and structure-activity relationships of this important scaffold, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several synthetic routes. The classical approach involves the Friedländer annulation of a 2-aminonicotinaldehyde with a suitable ketone to form the aromatic 1,8-naphthyridine, followed by catalytic hydrogenation to yield the tetrahydro- derivative.[1] More recent methods, such as the Horner-Wadsworth-Emmons-based approach, offer alternative strategies with potentially higher yields and milder reaction conditions.[1]

Experimental Protocol: Horner-Wadsworth-Emmons Approach to 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines

This protocol describes a three-step synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, which are useful as arginine mimetics.[1]

Step 1: Synthesis of Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate

To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous THF at room temperature is added diethyl chlorophosphate (1.2 eq). Then, isopropylmagnesium chloride (1.5 eq) is added dropwise over 5 minutes. After stirring for an additional 5 minutes, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude phosphoramidate. This intermediate is then dissolved in THF, cooled to -42°C, and treated with s-BuLi (3.0 eq). After 20 minutes, diethyl chlorophosphate (1.1 eq) is added, and the reaction is stirred for another 20 minutes before quenching with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the desired diphosphorylated product.

Step 2: Horner-Wadsworth-Emmons Olefination

To a stirred solution of the diphosphorylated product (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, potassium tert-butoxide (1.5 eq of a 1 M solution in THF) is added dropwise. The reaction is stirred for 7 minutes and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

Step 3: Diimide Reduction and Deprotection

To a stirred suspension of the olefination product (1.0 eq) and potassium carbonate (4.0 eq) in DMF at 100°C, benzenesulfonyl hydrazide (3.0 eq) is added portion-wise. The reaction is stirred for 30 minutes, cooled to room temperature, and partitioned between dichloromethane and saturated aqueous LiCl. The aqueous phase is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The resulting residue is then heated in 7.4 M HCl at 100°C for 1.5 hours. After cooling, the reaction mixture is diluted with water, washed with dichloromethane, basified to pH 14 with 2 M NaOH, and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine product.

Pharmacological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory effects. The following tables summarize key quantitative data for representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 16 | HeLa (Cervical Cancer) | 0.7 | [2] |

| 16 | HL-60 (Leukemia) | 0.1 | [2] |

| 16 | PC-3 (Prostate Cancer) | 5.1 | [2] |

| 14 | HeLa (Cervical Cancer) | 2.6 | [2] |

| 15 | HeLa (Cervical Cancer) | 2.3 | [2] |

| 12 | HBL-100 (Breast Cancer) | 1.37 | [3] |

| 17 | KB (Oral Cancer) | 3.7 | [3] |

| 22 | SW-620 (Colon Cancer) | 3.0 | [3] |

| Table 1: Anticancer Activity of this compound Derivatives. |

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 6c | Phosphodiesterase 5 (PDE5) | 0.056 | [4][5] |

| ITH4012 | Acetylcholinesterase | 800 | [6] |

| 15 | ALK5 | 6 | [7] |

| 19 | ALK5 | 4 | [7] |

| Table 2: Enzyme Inhibitory Activity of this compound Derivatives. |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 1,8-naphthyridine derivatives have been shown to target components of this pathway.[8]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflows and Protocols

Drug Discovery Workflow for Novel Kinase Inhibitors

The discovery of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Caption: A generalized workflow for the discovery of kinase inhibitors.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential anticancer compounds.[2]

1. Cell Seeding:

-

Harvest cancer cells from culture and determine the cell concentration.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

2. Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel drug candidates. Its synthetic accessibility and diverse pharmacological profile make it an attractive starting point for medicinal chemistry campaigns targeting a variety of diseases. This guide has provided a comprehensive overview of the key aspects of drug discovery centered on this scaffold, from its synthesis to its biological evaluation. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the development of the next generation of therapeutics based on this remarkable molecular framework.

References

- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ITH4012 (ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate), a novel acetylcholinesterase inhibitor with "calcium promotor" and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one is a heterocyclic organic compound belonging to the naphthyridine family. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of the core compound, 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one. The document summarizes available quantitative data, outlines a representative synthetic protocol, and illustrates a generalized biological signaling pathway associated with the broader 1,8-naphthyridine class of molecules.

Chemical Identity and Physical Properties

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one, also known by its IUPAC name 2,3-dihydro-1H-1,8-naphthyridin-4-one, is a bicyclic molecule with the chemical formula C₈H₈N₂O.[1] Its structure consists of a dihydropyridinone ring fused to a pyridine ring.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | 2,3-dihydro-1H-1,8-naphthyridin-4-one | [1] |

| CAS Number | 676515-33-6 | [1] |

| Melting Point | 136-140 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available for water, ethanol, or DMSO | |

| pKa | Data not available |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one is not available in the public domain. Characterization of this compound would typically involve the following spectroscopic techniques:

-

¹H NMR Spectroscopy: Would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyridinone ring.

-

¹³C NMR Spectroscopy: Would reveal the number of unique carbon environments, including the carbonyl carbon and the carbons of the two rings.

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H and C=O functional groups.

-

Mass Spectrometry: Would confirm the molecular weight of the compound.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one is not explicitly described in the available literature. However, a general and representative method for the synthesis of related 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves a microwave-assisted intramolecular inverse-electron-demand Diels-Alder reaction.[2][3] A plausible synthetic route for the target compound could be adapted from similar preparations of naphthyridinone cores.

Representative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of a substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one, which illustrates the key chemical transformations that could be adapted.

Caption: Conceptual workflow for the synthesis of the naphthyridinone core.

Biological Activity and Signaling Pathways

While specific biological studies on 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one are limited, the broader class of 1,8-naphthyridine derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[4] These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4]

The mechanism of action for many 1,8-naphthyridine derivatives involves the inhibition of key enzymes. For instance, some derivatives are known to target DNA gyrase and topoisomerase IV in bacteria, leading to their antibacterial effects.[5] In eukaryotic cells, various protein kinases and other enzymes have been identified as targets.

Generalized Signaling Pathway for 1,8-Naphthyridine Derivatives:

The following diagram illustrates a generalized signaling pathway that can be modulated by 1,8-naphthyridine derivatives, leading to downstream cellular effects such as apoptosis in cancer cells.

Caption: Generalized mechanism of action for 1,8-naphthyridine derivatives.

Conclusion

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one represents a core heterocyclic structure with significant potential for the development of novel therapeutic agents. While foundational physicochemical data for this compound are available, further experimental characterization, including determination of its solubility, pKa, and detailed spectral analysis, is warranted. The exploration of its specific biological targets and signaling pathways will be crucial for elucidating its therapeutic potential and guiding the design of future derivatives with enhanced efficacy and selectivity. This technical guide serves as a valuable resource for researchers by consolidating the current knowledge and highlighting areas for future investigation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic core is the foundation for a multitude of derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. This technical guide provides an in-depth overview of the key biological activities of 1,8-naphthyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to support ongoing research and drug development efforts.

Anticancer Activity

1,8-Naphthyridine derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of critical cellular targets such as topoisomerase II and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2]

Quantitative Anticancer Activity Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various 1,8-naphthyridine derivatives against several cancer cell lines.

Table 1: Cytotoxicity of 1,8-Naphthyridine-3-carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12 | HBL-100 (Breast) | 1.37 | [3][4] |

| 17 | KB (Oral) | 3.7 | [3][4] |

| 22 | SW-620 (Colon) | 3.0 | [3][4] |

| 22 | Multiple Cell Lines | - | [5] |

| 31 | Multiple Cell Lines | - | [5] |

| 34 | Multiple Cell Lines | - | [5] |

Table 2: Cytotoxicity of 2-Substituted-1,8-naphthyridine Derivatives

| Compound ID | HeLa (Cervical) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Reference |

| 14 | 2.6 | 1.5 | 2.7 | [6][7] |

| 15 | 2.3 | 0.8 | 11.4 | [6][7] |

| 16 | 0.7 | 0.1 | 5.1 | [6][7] |

Table 3: Cytotoxicity of 1-Propargyl-1,8-naphthyridine-3-carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 22 | Multiple | Potent | [8] |

| 31 | Multiple | Potent | [8] |

| 34 | Multiple | Potent | [8] |

Key Anticancer Mechanisms and Signaling Pathways

1.2.1. Topoisomerase II Inhibition

Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors, interfering with the enzyme's ability to manage DNA topology during replication and transcription.[9] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis in cancer cells.

Caption: Mechanism of Topoisomerase II inhibition.

1.2.2. EGFR Signaling Pathway Inhibition

Other derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[2] By blocking the EGFR signaling cascade, these compounds can halt uncontrolled cell growth.

Caption: Inhibition of the EGFR signaling cascade.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of 1,8-naphthyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

1,8-Naphthyridine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,8-naphthyridine derivative in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents, with nalidixic acid being a notable early example. Modern derivatives, including fluoroquinolones, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,8-naphthyridine derivatives against various microbial strains.

Table 4: Antimicrobial Activity of 1,8-Naphthyridine Derivatives

| Compound Class/ID | Microbial Strain | MIC (µg/mL) | Reference |

| Nalidixic acid derivatives | Various bacteria | - | |

| Fluoroquinolones | Various bacteria | - | |

| 1,8-Naphthyridine-3-thiosemicarbazides (44a-b) | S. aureus | 6-7 mM | |

| 1,8-Naphthyridine-3-(1,3,4-oxadiazoles) (45a-b) | S. aureus | 6-7 mM | |

| 7-methyl-1,8-naphthyridinone derivatives (31b, 31f) | B. subtilis (resistant) | Potent |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1,8-naphthyridine derivatives using the broth microdilution method.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

1,8-Naphthyridine derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

McFarland turbidity standards (0.5)

Procedure:

-

Inoculum Preparation:

-

From an overnight culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the 1,8-naphthyridine derivative in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 200 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Alternatively, a growth indicator like resazurin can be added, or the absorbance can be read using a microplate reader.

-

Anti-inflammatory Activity

Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Quantitative Anti-inflammatory Activity Data

Table 5: Anti-inflammatory Activity of 1,8-Naphthyridine-2-carboxamide Derivatives

| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |

| HSR2104 | NO Production | - | LPS-treated BV2 microglia | |

| HSR2104 | TNF-α Production | - | LPS-treated BV2 microglia | |

| HSR2104 | IL-6 Production | - | LPS-treated BV2 microglia |

Experimental Protocol: Measurement of NO, TNF-α, and IL-6 Inhibition

This protocol outlines the procedure for assessing the anti-inflammatory activity of 1,8-naphthyridine derivatives by measuring their ability to inhibit the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or PMA-differentiated THP-1 cells).

Materials:

-

Macrophage-like cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

1,8-Naphthyridine derivative stock solution (in DMSO)

-

Griess Reagent (for NO measurement)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include untreated and LPS-only controls.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

-

TNF-α and IL-6 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control.

-

Determine the IC₅₀ values for the inhibition of each mediator.

-

Conclusion

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key mechanisms, is intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds. Further exploration of structure-activity relationships and the elucidation of novel molecular targets will undoubtedly unlock the full therapeutic potential of 1,8-naphthyridine derivatives.

References

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and key data for 1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable scaffold in the design of various therapeutic agents.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| Physical Form | Solid |

Synthesis Pathway Overview

The primary route for the synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines involves a two-step process. The first step is the construction of the aromatic 1,8-naphthyridine core, which is then followed by a selective reduction of one of the pyridine rings.

Methodological & Application

Application Notes: Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines are important heterocyclic scaffolds in medicinal chemistry, frequently employed as arginine mimetics in the design of peptidomimetic pharmaceuticals.[1] Their structure allows them to replicate the key salt-bridge binding interactions of arginine with protein targets, such as integrins.[1] Consequently, these moieties are integral components of various integrin inhibitors, which are being investigated as potential therapeutics for conditions like idiopathic pulmonary fibrosis.[1]

Challenges in Synthesis

Traditional synthetic routes to these scaffolds often rely on the late-stage hydrogenation of fully aromatic 1,8-naphthyridine precursors.[1] These precursors are typically assembled via a Friedländer reaction, which can involve harsh conditions, limited functional group tolerance, and issues with regiochemical control, complicating large-scale synthesis and purification.[1]

A Facile Horner-Wadsworth-Emmons (HWE) Approach

A more recent and facile approach utilizes a Horner-Wadsworth-Emmons (HWE) reaction, offering a three-step sequence that proceeds in high yields without the need for chromatographic purification.[1] This method provides a significant advantage over traditional routes, particularly for library synthesis and process development. The key to this transformation is the use of a phosphoramidate protecting group, which is stable to the metalation steps involved.[1] This modern approach is characterized by its efficiency and milder reaction conditions.

Experimental Protocols

Protocol 1: Facile Synthesis via Horner-Wadsworth-Emmons (HWE) Approach

This protocol is adapted from a novel method for the assembly of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine-based arginine mimetics.[1]

Step 1: Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate

-

To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.46 g, 9.85 mmol) in THF (35 mL) at room temperature, add diethyl chlorophosphate (1.70 mL, 11.76 mmol).

-

Add isopropylmagnesium chloride (1.42 M in THF, 10.4 mL, 14.77 mmol) dropwise over 5 minutes.

-

After 5 minutes, quench the reaction slowly with a saturated aqueous solution of NH4Cl (45 mL).

-

Separate the phases and extract the aqueous phase with ethyl acetate (2 x 40 mL).

-

Wash the combined organic layers with brine (100 mL), pass through a hydrophobic frit, and concentrate in vacuo to yield the phosphoramidate.

Step 2: Horner-Wadsworth-Emmons Olefination

-

To a stirred solution of the phosphoramidate from Step 1 in THF, add s-BuLi at -42 °C.

-

After stirring for 20 minutes, add the desired aldehyde and allow the reaction to proceed.

-

Quench the reaction with saturated NH4Cl.

-

Extract with an organic solvent, dry, and concentrate to obtain the olefin product.

Step 3: Diimide Reduction and Deprotection

-

Subject the olefin product to diimide reduction conditions to saturate the double bond.

-

Perform a global deprotection to remove any protecting groups and isolate the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine product.

Protocol 2: Traditional Synthesis via Friedländer Condensation and Hydrogenation

This protocol represents a more traditional approach to the synthesis of the tetrahydro-1,8-naphthyridine core.

Step 1: Friedländer Annulation

-

Combine 2-aminonicotinaldehyde with a suitable ketone in a reaction vessel.

-

Add a catalyst, which can be either acid or base, and a suitable solvent (e.g., water).[2]

-

Heat the reaction mixture to the required temperature and maintain for the necessary reaction time to form the aromatic 1,8-naphthyridine.

-

Cool the reaction and isolate the product, which may require purification to remove regioisomers and other byproducts.

Step 2: Catalytic Hydrogenation

-

Dissolve the 1,8-naphthyridine product from Step 1 in a suitable solvent such as ethanol.

-

Add a hydrogenation catalyst, for example, palladium on charcoal.[3]

-

Place the reaction mixture under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the hydrogenation is complete.

-

Filter off the catalyst and concentrate the solvent to obtain the 1,2,3,4-tetrahydro-1,8-naphthyridine product.

Data Presentation

Table 1: Summary of Yields for the HWE-Based Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines

| Step | Product | Starting Materials | Reagents | Yield | Reference |

| 1 | Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | Diethyl chlorophosphate, iPrMgCl | Not specified | [4] |

| 2 & 3 | 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines | Phosphonate from Step 1, Aldehyde | s-BuLi, Diimide | 63-83% (over 3 steps) | [1] |

Table 2: Representative Reaction Conditions for Traditional Synthesis

| Step | Reaction Type | Key Reagents | Solvent | Conditions | Reference |

| 1 | Friedländer Condensation | 2-aminonicotinaldehyde, Ketone | Water | Varies | [2] |

| 2 | Catalytic Hydrogenation | H2, Pd/C | Ethanol | Room Temperature | [3] |

Visualizations

Caption: Workflow for the Horner-Wadsworth-Emmons based synthesis.

Caption: Traditional synthesis via Friedländer condensation and hydrogenation.

References

- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Tetrahydronaphthyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, valuable scaffolds in drug discovery, utilizing a Horner-Wadsworth-Emmons (HWE) based approach. This methodology offers high yields and purities, often without the need for chromatographic purification.[1]

Overview of the Synthetic Approach

The synthesis is a three-step sequence involving a Horner-Wadsworth-Emmons olefination, followed by a diimide reduction and a final deprotection step.[1][2] This method is particularly advantageous due to the use of a phosphoramidate protecting group, which is stable under the metalation conditions required for the HWE reaction.[1][2] The overall yields for this process are reported to be in the range of 63-83% over the three steps.[1][2]

A crucial aspect of the Horner-Wadsworth-Emmons step is the premixing of the aldehyde and the phosphonate reagent before the addition of the base (e.g., potassium tert-butoxide). This prevents the self-condensation of the phosphonate.[1]

Experimental Protocols

The following protocols are based on the successful synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as described in the literature.[1][3]

Synthesis of the Key Phosphonate Intermediate

The synthesis of the key diphosphorylated compound is a critical precursor for the Horner-Wadsworth-Emmons reaction.

Protocol for Diethyl (7-(diethoxyphosphoryl)-1,2,3,4-tetrahydro-1,8-naphthyridin-8-yl)methylphosphonate:

-